molecular formula C24H22ClNO3 B11409558 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11409558
M. Wt: 407.9 g/mol
InChI Key: QJFZZQDXNCRLML-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and trimethyl groups. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorophenyl and Furan Groups: The chlorophenyl and furan groups can be introduced via nucleophilic substitution reactions. This involves the reaction of the benzofuran core with chloromethyl and furfuryl halides in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine derivative under dehydrating conditions, typically using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(2-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-11-16(2)22-17(3)23(29-21(22)12-15)24(27)26(14-19-8-6-10-28-19)13-18-7-4-5-9-20(18)25/h4-12H,13-14H2,1-3H3

InChI Key

QJFZZQDXNCRLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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